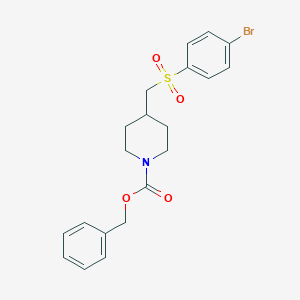
Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a bromophenyl group, and a sulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-bromobenzene sulfonyl chloride with benzyl piperidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperidine ring is a common motif in many bioactive molecules, and the bromophenyl group can interact with various biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The exact mechanism of action of Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can form π-π interactions with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-bromopiperidine-1-carboxylate
- 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness
Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both a bromophenyl and a sulfonylmethyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H22BrNO4S |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
benzyl 4-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22BrNO4S/c21-18-6-8-19(9-7-18)27(24,25)15-17-10-12-22(13-11-17)20(23)26-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2 |
InChI Key |
DQINTMZLOMQJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















